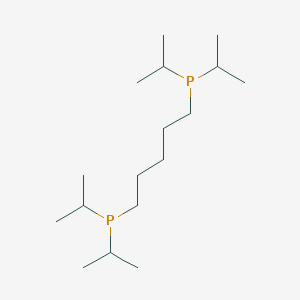
1,5-Bis(diisopropylphosphino)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(diisopropylphosphino)pentane is an organophosphorus compound with the chemical formula C13H30P2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry and catalysis. The compound is characterized by its two diisopropylphosphino groups attached to a pentane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Bis(diisopropylphosphino)pentane can be synthesized through the reaction of 1,5-dibromopentane with lithium diisopropylphosphide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Bis(diisopropylphosphino)pentane primarily undergoes coordination reactions with transition metals. It can also participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Coordination Reactions: Typically involve transition metal salts such as palladium chloride or nickel acetate. These reactions are often carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.
Substitution Reactions: Can involve reagents like halides or other phosphines, and are usually conducted in polar solvents such as acetonitrile.
Major Products: The major products of these reactions are metal complexes where this compound acts as a ligand, forming stable chelates with the metal center.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(diisopropylphosphino)pentane is widely used in scientific research due to its ability to form stable complexes with transition metals. These complexes are valuable in various fields:
Chemistry: Used as ligands in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: Metal complexes of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for use in drug delivery systems where the metal-ligand complex can target specific cells or tissues.
Industry: Employed in the development of new materials and catalysts for industrial processes, including polymerization and hydrogenation reactions.
Wirkmechanismus
The mechanism by which 1,5-Bis(diisopropylphosphino)pentane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The diisopropylphosphino groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic cycles. The pentane backbone provides flexibility, allowing the ligand to adopt different conformations to optimize metal-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
1,5-Bis(diphenylphosphino)pentane: Another bidentate ligand with phenyl groups instead of isopropyl groups. It is used in similar catalytic applications but offers different steric and electronic properties.
1,6-Bis(diphenylphosphino)hexane: A longer-chain analog with similar coordination properties but different spatial arrangements.
1,4-Bis(diphenylphosphino)butane: A shorter-chain analog that provides different coordination geometries and reactivities.
Uniqueness: 1,5-Bis(diisopropylphosphino)pentane is unique due to its diisopropyl groups, which provide a balance of steric bulk and electronic donation. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity in specific reactions.
Eigenschaften
CAS-Nummer |
188642-92-4 |
|---|---|
Molekularformel |
C17H38P2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
5-di(propan-2-yl)phosphanylpentyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C17H38P2/c1-14(2)18(15(3)4)12-10-9-11-13-19(16(5)6)17(7)8/h14-17H,9-13H2,1-8H3 |
InChI-Schlüssel |
PFQILMULNKUBNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(CCCCCP(C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


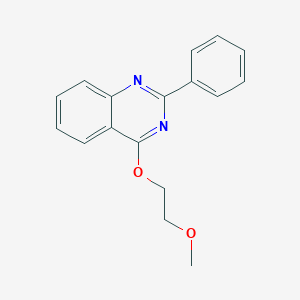
![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
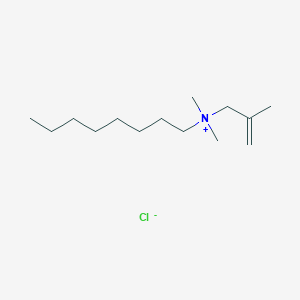


![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
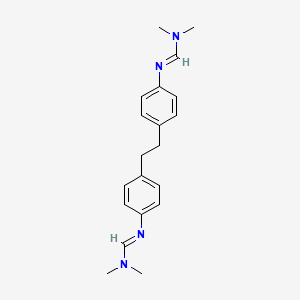
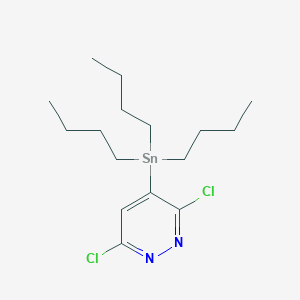
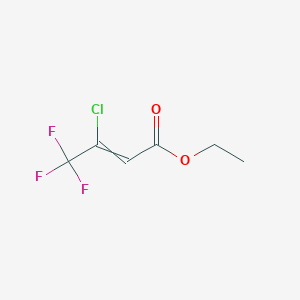
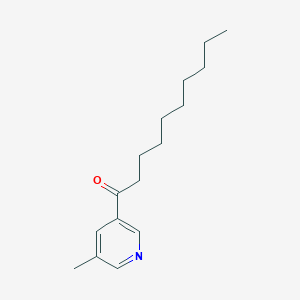

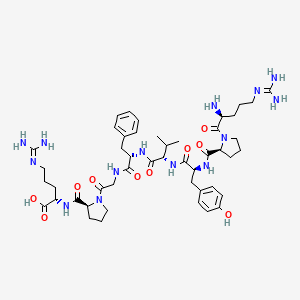

![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
